An In-depth Technical Guide to Ethyl Phenethyl Ether: Molecular Structure, Formula, and Physicochemical Properties
An In-depth Technical Guide to Ethyl Phenethyl Ether: Molecular Structure, Formula, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl phenethyl ether, systematically named (2-ethoxyethyl)benzene, is an organic compound with the molecular formula C₁₀H₁₄O. This ether consists of a phenethyl group attached to an ethyl group via an oxygen atom. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. Detailed experimental protocols for its synthesis via Williamson ether synthesis and characterization using modern spectroscopic techniques are presented. All quantitative data are summarized in structured tables for ease of reference, and key conceptual frameworks are visualized using Graphviz diagrams.
Molecular Structure and Formula
Ethyl phenethyl ether is an aromatic ether. The core structure features a benzene ring connected to an ethoxy group through a two-carbon ethyl bridge.
Molecular Formula: C₁₀H₁₄O
Systematic IUPAC Name: (2-ethoxyethyl)benzene[1][2]
Common Synonyms: Ethyl 2-phenylethyl ether, 2-Phenylethyl ethyl ether, Benzene, (2-ethoxyethyl)-[1][3]
The structural formula is crucial for understanding its chemical behavior and reactivity.
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Caption: Molecular Structure of Ethyl Phenethyl Ether.
Physicochemical Properties
A summary of the key physical and chemical properties of ethyl phenethyl ether is provided in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Reference |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Pleasant | [1][3] |
| Boiling Point | 194-195 °C (estimated) | |
| Solubility | Moderately soluble in water, more soluble in organic solvents | [1][3] |
| Kovats Retention Index | 1124 (Standard non-polar column) | [1] |
Synthesis of Ethyl Phenethyl Ether
The most common and versatile method for the synthesis of ethers, including ethyl phenethyl ether, is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.
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Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol outlines the synthesis of ethyl phenethyl ether from phenethyl alcohol and an ethyl halide.
Materials:
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Phenethyl alcohol
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Sodium hydride (NaH)
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Anhydrous Dimethylformamide (DMF)
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Ethyl bromide (or ethyl iodide)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
Procedure:
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Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in anhydrous DMF. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise with stirring. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
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Nucleophilic Substitution: Cool the resulting sodium phenylethoxide solution in an ice bath. Add ethyl bromide (or ethyl iodide) dropwise via a syringe. Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Washing: Combine the organic extracts and wash successively with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure ethyl phenethyl ether.
Spectroscopic Characterization
The structure of the synthesized ethyl phenethyl ether can be confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.60 | triplet | 2H | -O-CH₂-CH₂-Ph |
| ~ 3.50 | quartet | 2H | -O-CH₂-CH₃ |
| ~ 2.90 | triplet | 2H | -O-CH₂-CH₂-Ph |
| ~ 1.20 | triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139.0 | C (quaternary, aromatic) |
| ~ 129.0 | CH (aromatic) |
| ~ 128.5 | CH (aromatic) |
| ~ 126.0 | CH (aromatic) |
| ~ 70.0 | -O-CH₂-CH₂-Ph |
| ~ 66.0 | -O-CH₂-CH₃ |
| ~ 39.0 | -O-CH₂-CH₂-Ph |
| ~ 15.0 | -O-CH₂-CH₃ |
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Caption: NMR Spectral Assignments for Ethyl Phenethyl Ether.
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | Aromatic C-H stretch |
| 2975 - 2850 | Strong | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~ 1115 | Strong | C-O-C stretch (ether linkage) |
| ~ 750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Molecular Ion (M⁺): m/z = 150
Major Fragmentation Pathways:
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Benzylic cleavage: Loss of an ethyl radical (•CH₂CH₃) to form the stable benzyl cation (C₇H₇⁺) at m/z = 91 (base peak).
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to fragments such as [M - C₂H₅O]⁺ at m/z = 105.
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Rearrangement: McLafferty-type rearrangements can also occur.
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Caption: Key Fragmentation Pathways of Ethyl Phenethyl Ether.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, formula, synthesis, and spectroscopic characterization of ethyl phenethyl ether. The information presented, including the tabulated data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The detailed experimental protocols and spectroscopic analyses will aid in the successful synthesis and identification of this compound for various scientific applications.
References
- 1. Benzene, (2-ethoxyethyl)- | C10H14O | CID 74556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (2-ethoxyethyl)- [webbook.nist.gov]
- 3. CAS 1817-90-9: (2-Ethoxyethyl)benzene | CymitQuimica [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
